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Compound of Interest

Compound Name: Fenchane

Cat. No.: B1212791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel Fenchane-derived compounds, assessing

their therapeutic potential as both anti-inflammatory agents and antiviral inhibitors. The

information is based on recent preclinical data, offering a resource for researchers and

professionals in drug discovery and development.

Part 1: Fenchane Derivatives as Selective CB2
Agonists for Anti-Inflammatory and Analgesic
Applications
Novel Fenchane-resorcinol analogs have been synthesized and identified as potent and

selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key target in

the endocannabinoid system, primarily expressed in immune cells, and its activation is known

to modulate inflammation and pain without the psychoactive effects associated with the CB1

receptor.[1]

Comparative Performance of a Lead Fenchane
Compound
A standout compound from a series of Fenchane-resorcinol derivatives, 2-(2′,6′-dimethoxy-4′-

(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (compound 1d), has

demonstrated high affinity and efficacy for the human CB2 receptor (hCB2).[1] Its performance
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is compared here with a well-known synthetic cannabinoid agonist, CP55,940, which is a

potent CB1/CB2 agonist.

Table 1: In Vitro Performance of Fenchane Derivative 1d vs. CP55,940

Compound Target
Binding
Affinity (Ki,
nM)

Functional
Activity
(EC50, nM)

Efficacy
(Emax, %)

Selectivity
(CB1/CB2)

Fenchane

Derivative 1d
hCB2 3.51[1] 2.59[1] 89.6[1] >1000

CP55,940 hCB1/hCB2
~0.9 (CB1),

~0.7 (CB2)

~0.5 (CB1),

~0.6 (CB2)
~100 ~1.3

Note: Data for CP55,940 is aggregated from multiple sources for comparative purposes.

The data indicates that the Fenchane derivative 1d is a highly potent and efficacious hCB2

receptor agonist with exceptional selectivity over the hCB1 receptor.[1]

In Vivo Anti-Inflammatory and Analgesic Efficacy
The therapeutic potential of Fenchane derivative 1d was further evaluated in a zymosan-

induced paw swelling model in mice, a standard assay for acute inflammation.

Table 2: In Vivo Anti-inflammatory Effects of Fenchane Derivative 1d

Treatment Dose (mg/kg)
Reduction in Paw
Swelling (%)

Reduction in TNF-α
levels (%)

Fenchane Derivative

1d
1 Significant Significant

Vehicle Control - - -

Detailed quantitative percentage reductions were not available in the provided search results.
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Compound 1d was found to be potent in reducing zymosan-induced paw swelling, pain

responses, and levels of the pro-inflammatory cytokine TNF-α in mice.[1]

Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of Fenchane derivative 1d are mediated through the activation of

the CB2 receptor, which is a Gi/o protein-coupled receptor (GPCR).
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Caption: CB2 Receptor Signaling Pathway for Fenchane Agonists.
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Caption: Experimental Workflow for Anti-inflammatory Evaluation.

Experimental Protocols
[35S]GTPγS Binding Assay: This functional assay measures the level of G protein activation

following agonist occupation of a GPCR.[2] Membranes from cells expressing the hCB2

receptor are incubated with the Fenchane compound and [35S]GTPγS, a non-hydrolyzable

GTP analog.[3][4] Agonist binding facilitates the exchange of GDP for [35S]GTPγS on the Gα

subunit.[2] The amount of bound [35S]GTPγS is quantified by scintillation counting, providing a

measure of receptor activation (EC50 and Emax).[4]

Zymosan-Induced Paw Edema in Mice: Zymosan, a component of yeast cell walls, is injected

into the mouse paw to induce an acute inflammatory response.[5][6] The Fenchane compound

or vehicle is administered prior to the zymosan injection. Paw volume (edema) is measured at

various time points using a plethysmometer.[5] Pain response can be assessed using methods

like the von Frey filament test. Pro-inflammatory cytokines like TNF-α are quantified from paw

tissue homogenates using ELISA.[1]

Part 2: Fenchane Derivatives as Orthopoxvirus
Inhibitors
A library of (+)-camphor and (-)-fenchone-based N-acylhydrazones, amides, and esters has

been synthesized and evaluated for their antiviral activity against orthopoxviruses.[7][8]
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Comparative Antiviral Activity
Several Fenchane derivatives demonstrated high antiviral activity against vaccinia virus,

cowpox virus, and ectromelia virus.[7] The performance of two lead compounds, 3b and 7e, is

compared with the FDA-approved antiviral drug Cidofovir.

Table 3: In Vitro Antiviral Activity of Fenchane Derivatives vs. Cidofovir

Compound Virus IC50 (µM)
Cytotoxicity
(CC50, µM)

Selectivity
Index (SI =
CC50/IC50)

Fenchane

Derivative 3b
Vaccinia Virus

Data not

available

Data not

available

Data not

available

Fenchane

Derivative 7e
Vaccinia Virus

Data not

available

Data not

available

Data not

available

Cidofovir Vaccinia Virus 46.2[9] >280[9] ~6[9]

Cidofovir Cowpox Virus
Data not

available

Data not

available

Data not

available

Specific IC50 and CC50 values for the Fenchane derivatives were not provided in the search

results, though their high activity was noted.[7][8] The hydrazone and amide linkers were found

to be more favorable for antiviral activity than the ester group.[7]

Mechanism of Action and Experimental Workflow
Time-of-addition assays revealed that the Fenchane derivatives inhibit the late stages of the

orthopoxvirus replication cycle.[7] Molecular docking studies suggest that the viral protein p37

is a potential biological target.[7]
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Caption: Inhibition of Orthopoxvirus Replication by Fenchane Derivatives.
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Caption: Experimental Workflow for Antiviral Evaluation.

Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay): Vero cells are infected with an orthopoxvirus

(e.g., vaccinia virus). The infected cells are then treated with various concentrations of the

Fenchane derivatives. After an incubation period, the cell monolayer is stained, and the

number of plaques (zones of cell death) is counted. The IC50 value, the concentration of the

compound that inhibits plaque formation by 50%, is then calculated.

Time-of-Addition Assay: To determine the stage of the viral replication cycle that is inhibited, the

Fenchane compounds are added at different time points after viral infection.[8] The viral yield

is then quantified to identify the window of inhibitory activity (e.g., early, intermediate, or late-

stage inhibition).[8] Cidofovir can be used as a control compound in these experiments.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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